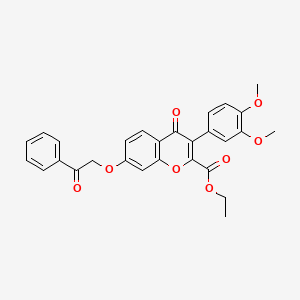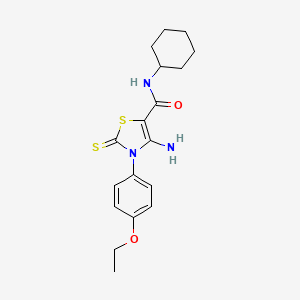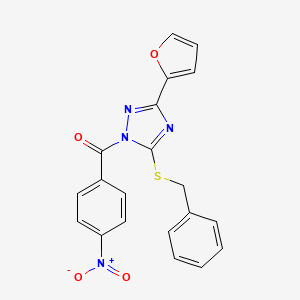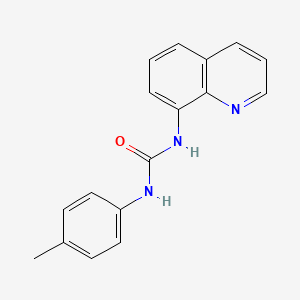
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide selectively inhibits FAAH, leading to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound increases levels of anandamide, an endocannabinoid that has been shown to have analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to increase levels of 2-arachidonoylglycerol (2-AG), another endocannabinoid that has been implicated in pain and inflammation. This compound has been shown to reduce neuropathic pain in animal models, as well as reduce anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which allows for the study of endocannabinoid signaling pathways without affecting other signaling pathways. This compound has also been shown to have low toxicity in animal studies. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide. One area of research is the potential therapeutic applications of this compound in various diseases, including pain, anxiety, depression, and addiction. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, research is needed to better understand the mechanisms underlying the effects of this compound on endocannabinoid signaling pathways.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-27-18-10-8-17(9-11-18)23-21(24)22(13-5-6-14-22)16-7-12-19(25-2)20(15-16)26-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJZGJRQXNVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3539284.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3539301.png)

![2-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3539319.png)
![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3539323.png)
![1,1'-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B3539328.png)


![3-bromo-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3539349.png)
![N-[4-(2-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3539359.png)
![5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539366.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3539380.png)
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3539383.png)

